Moderate Lipophilicity (LogP) vs. Unsubstituted and 4-Chloro Analogs
The calculated partition coefficient (XLogP3-AA) for (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine is 3.3, indicating moderate lipophilicity [1]. This value is marginally higher than the unsubstituted N-benzyl-1-phenylethylamine (XLogP3-AA = 3.2) but significantly lower than the 4-chloro analog (logP = 4.58) [2]. The quantifiable difference of +1.28 log units between the fluoro and chloro derivatives translates to an approximate 19-fold higher partition coefficient for the chloro compound, which would likely result in considerably different membrane permeability and solubility profiles in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | N-benzyl-1-phenylethylamine (XLogP3-AA = 3.2) and N-(4-chlorobenzyl)-1-phenylethylamine (logP = 4.58) |
| Quantified Difference | +0.1 (vs. unsubstituted); -1.28 (vs. 4-chloro) |
| Conditions | Computational prediction (XLogP3 3.0 and proprietary model) |
Why This Matters
For researchers optimizing ADME properties, the fluorine substitution provides a way to fine-tune lipophilicity within a narrow range, avoiding the excessive lipophilicity of the chloro analog that could lead to poor solubility or off-target binding.
- [1] PubChem. Compound Summary for CID 2758971, (4-Fluoro-benzyl)-(1-phenyl-ethyl)-amine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 1268085, (S)-(-)-N-Benzyl-1-phenylethylamine. National Center for Biotechnology Information, 2025. View Source
